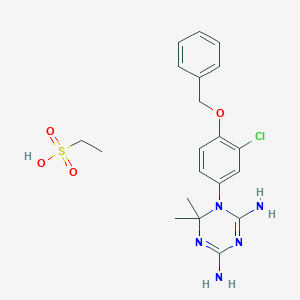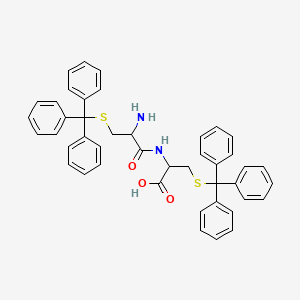
s-Tritylcysteinyl-s-tritylcysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Tritylcysteinyl-s-tritylcysteine is a compound known for its significant biological and chemical properties. It is a derivative of s-Trityl-l-cysteine, which is recognized for its anticancer activity due to its potent inhibitory effect on human mitotic kinesin Eg5 . This compound contains two trityl groups attached to cysteine residues, making it a unique and valuable molecule in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of s-Tritylcysteinyl-s-tritylcysteine typically involves the protection of cysteine residues with trityl groups. The process begins with the reaction of cysteine with trityl chloride in the presence of a base such as triethylamine. This reaction results in the formation of s-Trityl-l-cysteine. The subsequent step involves the coupling of two s-Trityl-l-cysteine molecules using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors facilitates the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
s-Tritylcysteinyl-s-tritylcysteine undergoes various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfides.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The trityl groups can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for deprotection of trityl groups.
Major Products Formed
Oxidation: Formation of disulfide-linked cysteine derivatives.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of deprotected cysteine or other functionalized derivatives.
Applications De Recherche Scientifique
s-Tritylcysteinyl-s-tritylcysteine has diverse applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a protecting group for thiol functionalities.
Biology: Studied for its role in inhibiting kinesin Eg5, which is crucial for mitotic spindle formation.
Industry: Utilized in the development of novel therapeutic agents and as a tool in chemical biology research.
Mécanisme D'action
s-Tritylcysteinyl-s-tritylcysteine exerts its effects primarily by inhibiting the activity of kinesin Eg5. This inhibition prevents the separation of duplicated centrosomes and the formation of bipolar spindles, leading to cell cycle arrest in the M phase. The compound binds to the catalytic domain of Eg5, inhibiting its ATPase activity and blocking mitotic progression . This mechanism makes it a potent anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
s-Trityl-l-cysteine: Known for its anticancer activity and inhibition of kinesin Eg5.
s-Trityl-l-histidine: A derivative used as a scaffold for developing SIRT2 inhibitors.
Uniqueness
s-Tritylcysteinyl-s-tritylcysteine is unique due to its dual trityl protection, which enhances its stability and allows for specific functionalization. Its ability to inhibit kinesin Eg5 with high potency makes it a valuable compound in cancer research and therapeutic development .
Propriétés
Numéro CAS |
35959-69-4 |
|---|---|
Formule moléculaire |
C44H40N2O3S2 |
Poids moléculaire |
708.9 g/mol |
Nom IUPAC |
2-[(2-amino-3-tritylsulfanylpropanoyl)amino]-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C44H40N2O3S2/c45-39(31-50-43(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35)41(47)46-40(42(48)49)32-51-44(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30,39-40H,31-32,45H2,(H,46,47)(H,48,49) |
Clé InChI |
LFEFTIFZIBYSGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)

![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)
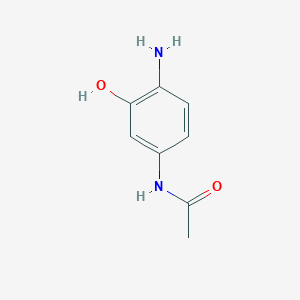
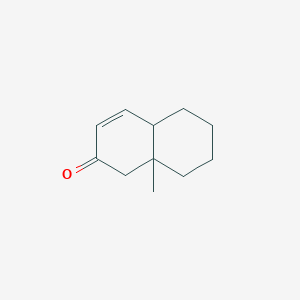

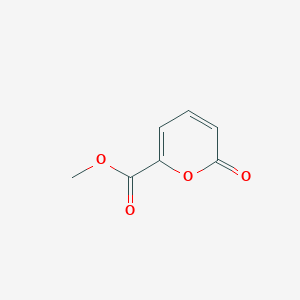
![9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B14009257.png)
![4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl 3,4,5-triethoxybenzoate](/img/structure/B14009261.png)

![6-Butyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B14009269.png)
